molecular formula C18H16N2S B5822192 2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No. B5822192
M. Wt: 292.4 g/mol
InChI Key: PMOGHFCVOGYDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole, also known as 4-ethylphenylimidazo[2,1-b]benzothiazole (PhIP), is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat at high temperatures. It is one of the most abundant and potent HAAs found in cooked meat products and is a known carcinogen.

Mechanism of Action

PhIP is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. PhIP has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
PhIP has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA repair, and disrupt cell signaling pathways. PhIP has also been shown to affect the immune system and alter the gut microbiome.

Advantages and Limitations for Lab Experiments

PhIP is a useful tool for studying the mechanisms of carcinogenesis. It can be used to investigate the effects of dietary HAAs on cancer development and to identify potential targets for cancer prevention and treatment. However, there are limitations to its use in lab experiments. PhIP is a potent carcinogen and must be handled with care. It is also difficult to control for the many variables that can affect HAA formation during cooking.

Future Directions

There are many future directions for research on PhIP. One area of interest is the development of dietary interventions that can reduce the formation of HAAs during cooking. Another area of interest is the identification of biomarkers that can be used to detect early-stage cancer and monitor the effectiveness of cancer treatments. Additionally, there is a need for further research on the mechanisms of PhIP-induced carcinogenesis and the development of targeted therapies for cancer prevention and treatment.

Synthesis Methods

PhIP can be synthesized by heating 2-aminothiophenol and 2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazolelisocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization.

Scientific Research Applications

PhIP has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs, including the colon, breast, prostate, and liver, in animal models. PhIP is also a suspected human carcinogen and has been associated with an increased risk of certain cancers, such as breast and prostate cancer.

properties

IUPAC Name

2-(4-ethylphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-3-13-5-7-14(8-6-13)15-11-20-16-9-4-12(2)10-17(16)21-18(20)19-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOGHFCVOGYDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.